molecular formula C25H30FN3O3S B3012356 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one CAS No. 892766-48-2

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B3012356
CAS No.: 892766-48-2
M. Wt: 471.59
InChI Key: APFMITGBQLKMMR-UHFFFAOYSA-N
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Description

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity

The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a synthetic derivative of quinolone, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a fluoroquinolone backbone substituted with a sulfonyl group and an ethylpiperazine moiety. This structural configuration is essential for its biological activity, influencing its interaction with biological targets.

Quinolones primarily exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The specific mechanisms include:

  • Inhibition of DNA Gyrase : The compound binds to the enzyme-DNA complex, preventing the necessary supercoiling of DNA during replication.
  • Topoisomerase Poisoning : It stabilizes the enzyme-DNA cleavage complex, leading to cell death in bacteria.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Pseudomonas aeruginosa2.0
Klebsiella pneumoniae0.75

These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria.

Anticancer Activity

Recent studies have shown that quinolone derivatives can also exhibit anticancer properties. The compound's effects on cancer cell lines were assessed using various assays:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

The IC50 values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, suggesting potential as a chemotherapeutic agent.

Case Studies

Several studies have highlighted the biological activity of similar compounds in clinical settings:

  • Study on E. coli Resistance : A clinical study demonstrated that derivatives similar to this compound effectively reduced resistance in E. coli strains isolated from urinary tract infections (UTIs), suggesting its utility in treating resistant bacterial infections .
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models showed that administration of this quinolone derivative led to significant tumor reduction in xenograft models of breast cancer .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-27-9-11-29(12-10-27)23-15-22-20(14-21(23)26)25(30)24(16-28(22)6-2)33(31,32)19-8-7-17(3)18(4)13-19/h7-8,13-16H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFMITGBQLKMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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